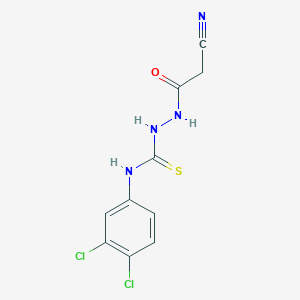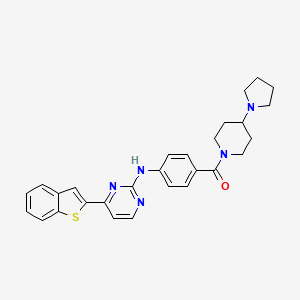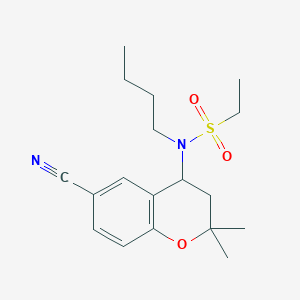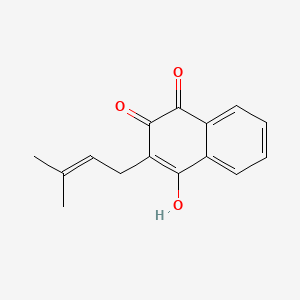
Lapachol
Vue d'ensemble
Description
Lapachol is a natural phenolic compound isolated from the bark of the lapacho tree, botanically known as Handroanthus impetiginosus . It is also found in other species of Handroanthus . Lapachol is usually encountered as a yellow, skin-irritating powder from wood . It is a derivative of vitamin K and was once studied as a possible treatment for some types of cancer, but is now considered too toxic for use .
Synthesis Analysis
Lapachol has been used in the synthesis of metal complexes with biological applications . One such complex was obtained by the reaction of lapachol with Fe (II), resulting in the coordination of two lapachol molecules to the metallic Fe (II) ion through the phenolic and carbonyl oxygens . Other studies have reported the synthesis of lapachol acetate , and the coordination of lapachol to other metals such as antimony (V) and bismuth (V) , and copper (II), cobalt (II), and nickel (II) .Molecular Structure Analysis
Lapachol is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone substituted by hydroxy and 3-methylbut-2-en-1-yl groups at positions 2 and 3, respectively . The lapachol acetate molecule shows typical bond distances and angles, and overlaps very closely with the common part of the lapachol molecule .Chemical Reactions Analysis
Lapachol has been shown to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2 . It also exhibits antioxidant properties and has the ability to chelate iron (II) cation .Physical And Chemical Properties Analysis
Lapachol has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . It is a hydroxy-1,4-naphthoquinone and an olefinic compound .Applications De Recherche Scientifique
Treatment of Malignant Brain Glioma
- Scientific Field: Medical Science, Oncology .
- Methods of Application: A nano-drug delivery system (LPC-LP) loaded with lapachol (LPC) was developed. This system remarkably prolongs the half-life in the body, and increases the brain intake, therefore, achieving a better anticancer effect in the treatment of glioma .
- Results or Outcomes: After intravenous administration, LPC-LP prolonged circulation time of lapachol in the body and increased brain intake. The MTT results revealed that the value of LPC-LP on C6 cells significantly decreased, compared with LPC, which further confirmed that LPC-LP enhanced the inhibition of C6 cells and improved the anti-glioma effect .
Anticancer Agent
- Scientific Field: Pharmacology .
- Summary of Application: Lapachol and its semi-synthetic derivatives have been observed to have a wide range of pharmacological activities, such as antileishmanial, anticarcinomic, anti-inflammatory, antimalarial, antiseptic, antitumor, antiviral, bactericidal, fungicidal, insectifugal, pesticidal, schistosomicidal, termiticidal, and viricidal effects .
- Methods of Application: The mechanisms of action underlying the observed effects of naphthoquinone derivatives are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
- Results or Outcomes: Plants containing naphthoquinones are widely used in Southeast Asia and South America to treat malignant and parasitic diseases .
Molluscicidal Activity
- Scientific Field: Zoology .
- Summary of Application: Lapachol showed significant molluscicidal activity against Biomphalaria glabrata .
- Methods of Application: The naphthoquinone is bioactivated by P450 reductase into reactive species which in turn promote DNA scission through the generation of superoxide anion radicals by redox cycling .
- Results or Outcomes: The study confirmed the molluscicidal activity of Lapachol .
Antifungal Agent
- Scientific Field: Microbiology .
- Summary of Application: Lapachol has been identified as an antifungal agent. Its presumed antifungal activity is believed to be due to its interaction with the cellular membrane .
- Methods of Application: Lapachol has been isolated from Newbouldia laevis and demonstrated antiplasmodial activity as well as antimicrobial activities against some Gram positive and Gram negative microorganisms .
- Results or Outcomes: Lapachol was identified as an antifungal agent using the Candida elegans pathogenicity assay .
Antiproliferative Activity
- Scientific Field: Pharmacology .
- Summary of Application: Lapachol’s structural modification allows the production of β-lapachone, which has anticancer properties .
- Methods of Application: The mechanisms of action underlying the observed effects of naphthoquinone derivatives are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
- Results or Outcomes: β-lapachone showed antiproliferative activity against cancer cell lines, but it also caused harmful effects in these cells, suggesting that the use of β-lapachone in treating cancer should be carried out with caution .
Prevention Against Schistosoma Mansoni
- Scientific Field: Parasitology .
- Summary of Application: Lapachol and its derivatives have been attributed with the prevention against Schistosoma mansoni cercarial for skin penetration .
- Methods of Application: The exact method of application is not specified in the source .
- Results or Outcomes: The study confirmed the preventive activity of Lapachol against Schistosoma mansoni .
Antiproliferative Activity
- Scientific Field: Pharmacology .
- Summary of Application: Lapachol’s structural modification allows the production of β-lapachone, which has anticancer properties .
- Methods of Application: The mechanisms of action underlying the observed effects of naphthoquinone derivatives are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
- Results or Outcomes: β-lapachone showed antiproliferative activity against cancer cell lines, but it also caused harmful effects in these cells, suggesting that the use of β-lapachone in treating cancer should be carried out with caution .
Antifungal Agent
- Scientific Field: Microbiology .
- Summary of Application: Lapachol has been identified as an antifungal agent. Its presumed antifungal activity is believed to be due to its interaction with the cellular membrane .
- Methods of Application: Lapachol has been isolated from Newbouldia laevis and demonstrated antiplasmodial activity as well as antimicrobial activities against some Gram positive and Gram negative microorganisms .
- Results or Outcomes: Lapachol was identified as an antifungal agent using the Candida elegans pathogenicity assay .
Prevention Against Schistosoma Mansoni
- Scientific Field: Parasitology .
- Summary of Application: Lapachol and its derivatives have been attributed with the prevention against Schistosoma mansoni cercarial for skin penetration .
- Methods of Application: The exact method of application is not specified in the source .
- Results or Outcomes: The study confirmed the preventive activity of Lapachol against Schistosoma mansoni .
Safety And Hazards
Orientations Futures
Lapachol has a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . Therefore, it merits further chemical and pharmacological analyses .
Propriétés
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPGNVFCJOPXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049430 | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lapachol | |
CAS RN |
84-79-7 | |
| Record name | Lapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lapachol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



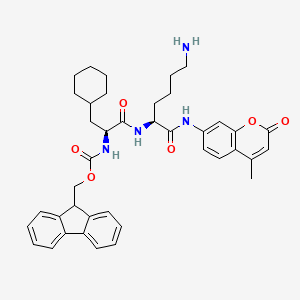
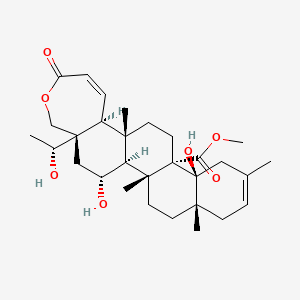
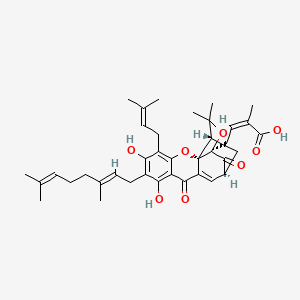
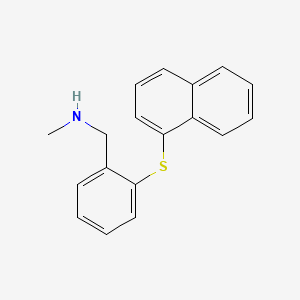
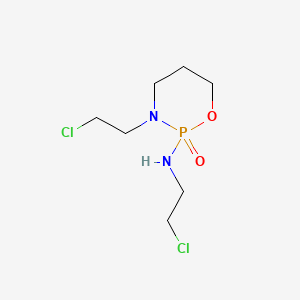
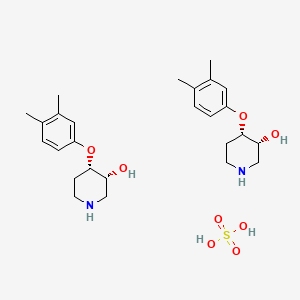
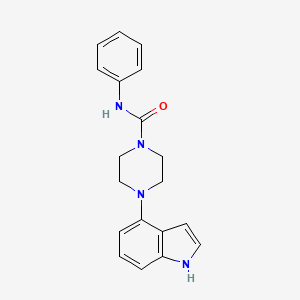
![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)
![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)
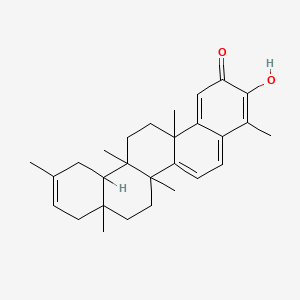
![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)
